5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Description
IUPAC Nomenclature and Systematic Chemical Identification
The systematic nomenclature of 5-Benzodioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid follows established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The compound is officially designated with the Chemical Abstracts Service registry number 332375-43-6, providing unambiguous identification within chemical databases and literature. The complete systematic name reflects the intricate substitution pattern on the pyrazolo[1,5-a]pyrimidine core structure, incorporating the benzodioxol moiety at position 5, the trifluoromethyl group at position 7, and the carboxylic acid functionality at position 2.
The molecular formula C₁₅H₈F₃N₃O₄ indicates a complex arrangement of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms, resulting in a molecular weight of 351.24 grams per mole. This molecular composition reveals the presence of three nitrogen atoms within the bicyclic pyrazolo[1,5-a]pyrimidine framework, three fluorine atoms concentrated in the trifluoromethyl substituent, and four oxygen atoms distributed between the methylenedioxy bridge and carboxylic acid group. The relatively high degree of unsaturation reflects the aromatic character of both the pyrazolo[1,5-a]pyrimidine core and the benzodioxol substituent.
The compound's Simplified Molecular Input Line Entry System representation provides a linear encoding of its molecular structure: C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)O. This notation systematically describes the connectivity pattern, beginning with the methylenedioxy bridge and proceeding through the aromatic rings to capture the complete molecular architecture. The International Chemical Identifier string InChI=1S/C15H8F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-5H,6H2,(H,22,23) provides an additional standardized representation that facilitates computational analysis and database searching.
Table 1: Molecular Identification Parameters
Crystallographic Analysis and Three-Dimensional Conformation
The three-dimensional molecular conformation of 5-Benzodioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits characteristic features typical of substituted pyrazolo[1,5-a]pyrimidine derivatives. The rigid planar nature of the pyrazolo[1,5-a]pyrimidine framework provides a stable foundation for the attached substituents, with the fused bicyclic system maintaining coplanarity due to extensive conjugation throughout the aromatic system. This planarity is crucial for understanding the compound's electronic properties and potential intermolecular interactions in the solid state.
The benzodioxol substituent at position 5 introduces additional complexity to the molecular geometry, with the methylenedioxy bridge creating a five-membered ring that is slightly non-planar due to the tetrahedral geometry around the bridging carbon atom. Research on related pyrazolo[1,5-a]pyrimidine compounds has demonstrated that substituents at position 5 can significantly influence the overall molecular conformation and crystal packing arrangements. The electron-withdrawing nature of the benzodioxol group affects the electronic distribution within the pyrimidine ring, potentially altering the compound's chemical reactivity and physical properties.
The trifluoromethyl group at position 7 represents a highly electronegative substituent that significantly impacts both the electronic character and steric profile of the molecule. Crystallographic studies of similar trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidines have revealed that this group adopts a staggered conformation relative to the pyrimidine ring to minimize steric interactions. The three fluorine atoms create a strong dipole moment that influences intermolecular interactions in the crystalline state, potentially leading to the formation of halogen bonds and other non-covalent interactions that stabilize the crystal lattice.
The carboxylic acid functionality at position 2 provides opportunities for hydrogen bonding in the solid state, which is a critical factor in determining crystal structure and stability. Studies of pyrazolo[1,5-a]pyrimidine derivatives with carboxylic acid substituents have shown that these groups frequently participate in dimeric hydrogen-bonded arrangements or extended hydrogen-bonded networks that significantly influence the overall crystal packing. The planar geometry of the carboxylic acid group allows for optimal overlap with potential hydrogen bond acceptors, creating robust supramolecular architectures in the crystalline state.
Table 2: Structural Conformation Parameters
Comparative Structural Analysis with Pyrazolo[1,5-a]pyrimidine Derivatives
The structural architecture of 5-Benzodioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be effectively understood through comparison with other members of the pyrazolo[1,5-a]pyrimidine family. The pyrazolo[1,5-a]pyrimidine core represents a privileged scaffold in medicinal chemistry due to its structural versatility and ability to accommodate diverse substitution patterns at positions 2, 3, 5, 6, and 7. This fundamental framework consists of a fused pyrazole-pyrimidine system that maintains planarity and provides multiple sites for chemical modification.
Comparative analysis with related compounds reveals the unique features introduced by the specific substitution pattern in this molecule. For instance, examination of 5-(3,4-Dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid demonstrates how different aromatic substituents at position 5 can significantly alter the molecular properties while maintaining the core structural framework. The replacement of dichlorophenyl with benzodioxol introduces different electronic and steric effects, with the methylenedioxy group providing electron-donating character compared to the electron-withdrawing dichlorophenyl substituent.
The presence of the trifluoromethyl group at position 7 is a common feature among many bioactive pyrazolo[1,5-a]pyrimidine derivatives, serving to enhance metabolic stability and modulate physicochemical properties. Studies of 5-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid reveal similar structural characteristics, with the trifluoromethyl group consistently adopting orientations that minimize steric clashes while maximizing favorable electronic interactions. The comparison highlights how different aromatic substituents at position 5 can be accommodated within the same basic structural framework.
The carboxylic acid functionality at position 2 represents another common structural motif within this compound class, providing both synthetic versatility and biological activity. Comparative studies with pyrazolo[1,5-a]pyrimidine-3-carboxylic acid derivatives demonstrate the importance of the carboxylic acid position in determining overall molecular properties. The position 2 carboxylic acid in the target compound provides different geometric constraints and hydrogen bonding opportunities compared to position 3 variants, potentially leading to distinct biological activities and crystalline arrangements.
Analysis of tetrahydropyrazolo[1,5-a]pyrimidine derivatives, such as 5-(1,3-Benzodioxol-5-yl)-4,5,6,7-tetrahydro-N-propyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide, provides insight into the structural consequences of ring saturation. The fully aromatic nature of the target compound contrasts with these reduced analogs, resulting in enhanced planarity and extended conjugation that significantly affects both electronic properties and potential intermolecular interactions. This comparison underscores the importance of aromaticity in defining the structural and functional characteristics of pyrazolo[1,5-a]pyrimidine derivatives.
Table 3: Comparative Structural Features of Pyrazolo[1,5-a]pyrimidine Derivatives
The comprehensive structural analysis reveals that 5-Benzodioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid represents a sophisticated example of rational molecular design within the pyrazolo[1,5-a]pyrimidine series. The combination of electron-donating benzodioxol, electron-withdrawing trifluoromethyl, and hydrogen-bonding carboxylic acid functionalities creates a molecule with balanced electronic properties and multiple sites for intermolecular interactions. This structural complexity positions the compound as a valuable scaffold for further chemical modification and potential applications in various scientific disciplines.
Properties
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F3N3O4/c16-15(17,18)12-4-8(7-1-2-10-11(3-7)25-6-24-10)19-13-5-9(14(22)23)20-21(12)13/h1-5H,6H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONASGVJJHRBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC4=CC(=NN4C(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrimidine core. One common approach is the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the formation of the pyrazolo ring.
Industrial Production Methods: On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.
Chemical Reactions Analysis
Carboxylic Acid Derivative Formation
The carboxylic acid group undergoes typical acid-catalyzed or coupling-agent-mediated reactions to form derivatives critical for pharmacological studies:
| Reaction Type | Reactants/Conditions | Products | Key Observations |
|---|---|---|---|
| Esterification | Methanol, H₂SO₄ (catalytic) | Methyl ester derivative | Requires anhydrous conditions |
| Amidation | Thionyl chloride, then amines | Primary/Secondary amides | Amide bonds enhance bioavailability |
| Salt Formation | NaOH/KOH in aqueous ethanol | Sodium/Potassium carboxylate salts | Improves solubility for in vitro assays |
Trifluoromethyl Group Reactivity
The electron-withdrawing -CF₃ group influences electrophilic substitution patterns and stabilizes intermediates:
| Reaction Type | Conditions | Outcome | Mechanistic Notes |
|---|---|---|---|
| Nucleophilic Aromatic Substitution | Strong bases (e.g., KOtBu) | Replacement of -CF₃ with nucleophiles | Limited reactivity due to -CF₃ stability |
| Radical Reactions | AIBN initiator, light | C-F bond cleavage (rare) | Requires harsh conditions |
Heterocyclic Core Modifications
The pyrazolo[1,5-a]pyrimidine scaffold participates in regioselective reactions:
| Reaction Site | Reagents | Products | Applications |
|---|---|---|---|
| N-1 Position | Alkyl halides (e.g., CH₃I) | N-alkylated derivatives | Modulates kinase inhibition |
| C-3 Position | HNO₃/H₂SO₄ nitration | Nitro-substituted analogs | Precursors for reduced amine derivatives |
Benzo dioxole Ring Reactivity
The fused benzene-dioxole ring undergoes electrophilic substitution under controlled conditions:
| Reaction | Conditions | Major Product | Yield Optimization |
|---|---|---|---|
| Bromination | Br₂ in CH₂Cl₂ at 0°C | 4-Bromo-substituted derivative | Low regioselectivity observed |
| Demethylenation | BBr₃ in CH₂Cl₂, -78°C | Catechol intermediate | Quantitative yield under inert atmosphere |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings for structural diversification:
| Coupling Type | Catalyst System | Substrates | Key Limitations |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | Aryl boronic acids | Sensitive to -CF₃ electronic effects |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Primary amines | Requires high temperatures (110°C) |
Critical Analysis of Reaction Feasibility
-
Steric and Electronic Constraints : The -CF₃ group and fused heterocycles create steric hindrance, limiting access to C-7 and C-5 positions .
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) improve solubility but may deprotonate the carboxylic acid group, altering reaction pathways.
-
Catalyst Poisoning : Heteroatoms in the pyrazolo[1,5-a]pyrimidine core can coordinate to metal catalysts, requiring ligand optimization.
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry, though further studies are needed to fully map its synthetic potential. Experimental protocols should prioritize inert atmospheres and moisture-free conditions to preserve functional group integrity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine compounds exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine demonstrated effective inhibition against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported between 4–20 μmol L, showing comparable efficacy to standard antibiotics like cefotaxime against strains such as Bacillus subtilis and Chlamydia pneumonia .
Table 1: Antimicrobial Efficacy of Pyrazolo Derivatives
| Compound | MIC (μmol L) | Bacterial Strain |
|---|---|---|
| 7a | 6 | Bacillus subtilis |
| 7e | 8 | Salmonella typhi |
| 9a | 4 | Staphylococcus aureus |
Anticancer Activity
The anticancer potential of 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine has been explored through various studies that assess the cytotoxic effects on different cancer cell lines. In vitro assays have shown that this compound exhibits significant cytotoxicity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells. The IC values for these cell lines ranged from 2.56 to 3.89 μmol L, indicating a strong potential for further development in cancer therapeutics .
Table 2: Cytotoxicity of Pyrazolo Derivatives
| Compound | IC (μmol L) | Cancer Cell Line |
|---|---|---|
| 7a | 2.56 | NCI-H460 |
| 7e | 3.00 | HepG2 |
| 9b | 3.20 | HCT-116 |
Antioxidant Activity
The antioxidant properties of the compound have also been investigated, with findings suggesting that it can effectively scavenge free radicals and reduce oxidative stress in cellular environments. This activity is crucial for preventing cellular damage and may contribute to its anticancer efficacy .
Case Studies and Research Findings
Several case studies have highlighted the versatility of pyrazolo derivatives in medicinal applications:
- Synthesis and Bioactivity : A study synthesized novel derivatives and evaluated their bioactivity against multiple bacterial strains and cancer cell lines, confirming their potential as therapeutic agents .
- Structure-Activity Relationship : Research focused on understanding how structural variations influence biological activity, providing insights into optimizing these compounds for enhanced efficacy .
- Computational Studies : Molecular docking studies have been employed to predict interactions between these compounds and their biological targets, aiding in the design of more effective drugs .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, in the context of anticancer activity, it may inhibit certain enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways would depend on the specific biological context in which the compound is being studied.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents.
Trifluoromethyl-containing compounds: These compounds contain the trifluoromethyl group but have different core structures.
Uniqueness: 5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its combination of the benzo[1,3]dioxole group and the trifluoromethyl group, which contribute to its distinct chemical and biological properties.
Biological Activity
5-Benzo[1,3]dioxol-5-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, and includes relevant research findings and data tables.
Chemical Structure and Properties
The compound's IUPAC name is 5-(1,3-benzodioxol-5-yl)-7-(trifluoromethyl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Its molecular formula is , with a molecular weight of approximately 357.27 g/mol. The structure features a benzodioxole moiety and a trifluoromethyl group, which contribute to its unique biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various derivatives of pyrazolo[1,5-a]pyrimidine compounds. The compound has been evaluated for its cytotoxic effects against several cancer cell lines, including A549 human lung adenocarcinoma cells.
Case Study:
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against A549 cells. When tested at a concentration of 100 µM for 24 hours, it reduced cell viability to approximately 66%, indicating potent anticancer activity compared to standard treatments like cisplatin .
Table 1: Anticancer Activity of this compound
| Compound | Cell Line | Concentration (µM) | Cell Viability (%) |
|---|---|---|---|
| 5-Benzo... | A549 | 100 | 66 |
| Cisplatin | A549 | 100 | ~50 |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid.
Research Findings:
In a study evaluating antimicrobial activity, the compound demonstrated selective inhibition against resistant strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways crucial for bacterial survival .
Table 2: Antimicrobial Activity Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | <32 |
| Enterobacteriaceae | <64 |
| Pseudomonas aeruginosa | <128 |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may act by inhibiting specific enzymes involved in cell proliferation and survival pathways in cancer cells. Additionally, its antimicrobial effects may be linked to the inhibition of protein synthesis and disruption of nucleic acid metabolism in bacteria.
Q & A
Basic: What synthetic strategies are optimal for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?
The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of a 3-aminopyrazole derivative (e.g., methyl 5-amino-1H-pyrazole-4-carboxylate) with a β-keto ester or equivalent 1,3-dicarbonyl compound. Key considerations include:
- Reaction Conditions : Cyclization in acetic acid at 80°C for 24 hours minimizes side reactions like Boc group cleavage, which occurs at higher temperatures .
- Regioselectivity : Substituent positioning (e.g., trifluoromethyl at C7) is controlled by precursor design. For example, methyl 5-[benzyl(tert-butoxycarbonyl)amino]-3-oxopentanoate directs substituents during cyclization .
- Post-Cyclization Modifications : Hydrolysis of ester groups (e.g., using LiOH in methanol) and subsequent amidation via bis(pentafluorophenyl) carbonate (BPC) activation enable derivatization .
Basic: How can spectroscopic methods confirm the structure of this compound and its intermediates?
A multi-technique approach is essential:
- 1H/13C NMR : Assign signals for the benzo[1,3]dioxole group (δ ~6.8–7.2 ppm for aromatic protons) and trifluoromethyl (δ ~110–120 ppm in 13C) .
- HRMS : Validates molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- IR Spectroscopy : Confirms carboxylic acid (stretching at ~1700 cm⁻¹) and amide (1650–1680 cm⁻¹) functionalities .
Challenges : Overlapping signals from aromatic protons require 2D NMR (e.g., COSY, HSQC) for resolution .
Advanced: How can cross-coupling reactions introduce diversity at the 5-position of the pyrazolo[1,5-a]pyrimidine scaffold?
Late-stage functionalization via Suzuki-Miyaura coupling or Buchwald-Hartwig amination is effective:
- Arylation : Use Pd catalysts (e.g., bis(triphenylphosphine)palladium(II) chloride) with aryl boronic acids at 110°C in 1,4-dioxane to install substituents like benzo[1,3]dioxole .
- Amination : Primary/secondary amines react with pentafluorophenyl-activated intermediates (e.g., 4’) under mild conditions (room temperature, 12 hours) .
Optimization : Control reaction stoichiometry (1:1 amine:triethylamine) and monitor for competing hydrolysis .
Advanced: How to troubleshoot by-product formation during Boc-deprotection or ester hydrolysis?
- Boc Cleavage : Avoid temperatures >80°C during cyclization to prevent acidolytic removal. Use TLC or LC-MS to detect deprotected intermediates .
- Ester Hydrolysis : Replace aqueous NaOH (ineffective due to poor solubility) with LiOH in methanol/water (prolonged reaction, 54% yield) .
Mitigation : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove side products .
Advanced: What strategies improve the pharmacokinetic profile of analogs of this compound?
- Solubility : Introduce polar groups (e.g., sulfonamides, tertiary amines) at the 2-carboxylic acid position. highlights the role of trifluoromethyl groups in enhancing lipophilicity and metabolic stability .
- Bioavailability : Replace the benzo[1,3]dioxole moiety with bioisosteres (e.g., pyridinyl) to reduce CYP450 interactions .
Validation : Use logP calculations (e.g., ACD/Labs) and in vitro metabolic assays (microsomal stability) .
Advanced: How to evaluate enzyme inhibition (e.g., cathepsins) for this compound and its derivatives?
- Assay Design :
- Cathepsin B/K Inhibition : Use fluorogenic substrates (e.g., Z-FR-AMC) in pH 6.0 buffer. Measure IC50 values via fluorescence quenching .
- Kinase Profiling : Screen against kinase panels (e.g., KDR) using ATP-binding assays (Caliper LabChip) .
Data Interpretation : Compare inhibition kinetics (Ki) with known inhibitors (e.g., E-64 for cathepsins) to assess potency .
Advanced: How can computational modeling guide SAR studies for this compound?
- Docking Studies : Use AutoDock Vina to model interactions with catalytic sites (e.g., cathepsin B’s cysteine residue). Focus on hydrogen bonding with the carboxylic acid group .
- MD Simulations : Analyze trifluoromethyl group dynamics (e.g., hydrophobic packing in binding pockets) over 100-ns trajectories (GROMACS) .
Validation : Correlate docking scores (ΔG) with experimental IC50 values to refine predictive models .
Advanced: How to address discrepancies in biological activity data across analogs?
- Source Analysis : Check purity (HPLC >95%) and confirm stereochemistry (if applicable) via X-ray crystallography .
- Mechanistic Studies : Use SPR (surface plasmon resonance) to measure binding kinetics (kon/koff) and rule off-target effects .
Case Example : Lower-than-expected cathepsin inhibition may arise from poor cell permeability (assess via Caco-2 assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
